molecular formula C11H6N2O3S2 B2550991 2-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)-1H-isoindole-1,3(2H)-dione CAS No. 182558-48-1

2-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B2550991
CAS RN: 182558-48-1
M. Wt: 278.3
InChI Key: GCRBSSLNOAXKCJ-UHFFFAOYSA-N
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Description

The compound “2-(4-oxo-2-thioxo-1,3-thiazolan-3-yl)-1H-isoindole-1,3(2H)-dione” is a type of rhodanine-3-acetamide derivative . It is also known as “(4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ACETIC ACID HYDRATE” and has been used in various scientific studies .


Synthesis Analysis

The synthesis of this compound involves the reaction of 5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid and 5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid with different amines . This process results in a series of seven 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains two carbonyl groups (C=O) and one thiocarbonyl group (C=S) .


Chemical Reactions Analysis

The compound is involved in various chemical reactions, particularly as an inhibitor of aldose reductase, an enzyme involved in the reduction of glucose to sorbitol . This makes it potentially useful in the management of diabetic complications .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C5H6N2O2S2 and an average mass of 190.243 Da . It has a density of 1.6±0.1 g/cm3 and a molar refractivity of 46.0±0.4 cm3 . It has four hydrogen bond acceptors and one hydrogen bond donor .

Scientific Research Applications

Mechanism of Action

The compound acts as an inhibitor of aldose reductase, an enzyme that reduces glucose to sorbitol . Inhibition of this enzyme is important for the management of diabetic complications . The compound’s inhibitory action is thought to be due to its interaction with the active sites of the enzyme .

properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6N2O3S2/c14-8-5-18-11(17)12(8)13-9(15)6-3-1-2-4-7(6)10(13)16/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRBSSLNOAXKCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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